molecular formula C18H15IN2O3 B12917856 (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one

(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one

Cat. No.: B12917856
M. Wt: 434.2 g/mol
InChI Key: LWJPSFASAIYONO-ZZXKWVIFSA-N
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Description

(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 6-iodo substitution on the quinazolin-4(3H)-one core and a (E)-3,5-dimethoxystyryl group at position 2. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C18H15IN2O3

Molecular Weight

434.2 g/mol

IUPAC Name

2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C18H15IN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-5-4-12(19)9-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+

InChI Key

LWJPSFASAIYONO-ZZXKWVIFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxybenzaldehyde and 6-iodoquinazolin-4(3H)-one.

    Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 6-iodoquinazolin-4(3H)-one in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the styryl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one have shown significant anticancer properties. The unique combination of the dimethoxystyryl group and iodine substitution may enhance its solubility and biological activity compared to other quinazoline derivatives. For instance, studies have demonstrated that quinazoline derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar quinazoline structures have been investigated for their effectiveness against a range of pathogens. The presence of functional groups like dimethoxy may contribute to enhanced interaction with microbial targets.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. Quinazoline derivatives are known for their ability to act as enzyme inhibitors, which could be beneficial in treating diseases where specific enzymes play a critical role in disease progression.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies can reveal binding affinities and mechanisms of action that inform drug design and development.

Case Studies and Research Findings

  • Anticancer Activity Study : A study explored the effects of various quinazoline derivatives on human cancer cell lines. Results indicated that this compound displayed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its use as an antimicrobial agent.
  • Enzyme Inhibition Mechanism : A detailed enzymatic assay demonstrated that this compound effectively inhibited specific kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth and improved patient outcomes.

Table 2: Summary of Case Studies

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against breast cancer cells; potential lead compound for therapy
Antimicrobial EfficacyNotable activity against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionEffective inhibition of kinases involved in cancer signaling pathways

Mechanism of Action

The mechanism of action of (E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Antifungal Activity of Selected Quinazolinones
Compound Fungal Strain IC₅₀ (mg/mL) Reference
6-Iodoquinazolin-4(3H)-one derivatives F. oxysporum 0.5
Cycloheximide (control) F. oxysporum 1.0
RVX-208 (162) Not reported N/A

Biological Activity

(E)-2-(3,5-Dimethoxystyryl)-6-iodoquinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and cellular protection. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. The presence of methoxy groups and an iodine atom contributes to its unique chemical properties, enhancing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against HCC827 and NCI-H358 lung cancer cell lines with IC50 values of 6.26 μM and 6.48 μM, respectively .
  • Cytoprotective Effects : In a study involving normal human colon fibroblast cells (CCD-18Co), the compound was found to protect against DNA and mitochondrial damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). Pretreatment with the compound reduced DNA strand breaks and preserved mitochondrial membrane potential .
  • Induction of Antioxidant Enzymes : The compound has been shown to induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification processes, thereby enhancing cellular resistance to oxidative stress .

Efficacy in Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of various tumor cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Mechanistic Insights : The cytoprotective effects against nitrosative stress were particularly noteworthy. The compound reduced levels of nitric oxide (NO) and increased glutathione (GSH), suggesting a robust mechanism for mitigating cellular damage .

Data Summary Table

Biological ActivityObservationsReference
Antitumor ActivityIC50 values: HCC827 - 6.26 μM; NCI-H358 - 6.48 μM
Cytoprotective EffectsReduced DNA damage from 4NQO exposure
Induction of NQO1Enhanced detoxification processes

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the detailed molecular pathways involved in its anticancer effects.
  • Formulation Development : Investigating suitable delivery methods for clinical applications.

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